molecular formula C10H21NO3 B1357997 N-Boc-1-methoxy-2-methyl-2-propanamine CAS No. 204707-34-6

N-Boc-1-methoxy-2-methyl-2-propanamine

Cat. No.: B1357997
CAS No.: 204707-34-6
M. Wt: 203.28 g/mol
InChI Key: VPUPUQCLEUNSET-UHFFFAOYSA-N
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Description

N-Boc-1-methoxy-2-methyl-2-propanamine: is a chemical compound with the molecular formula C9H19NO3. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its stability and ease of removal under mild acidic conditions, making it a valuable tool in various chemical reactions.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary. It ensures that the amine functionality remains intact until the final step of the synthesis .

Industry: In the chemical industry, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it a preferred choice for protecting amines during complex chemical processes .

Safety and Hazards

Carbamates can be hazardous if ingested, inhaled, or come into contact with the skin . They can cause a variety of symptoms including nausea, vomiting, abdominal pain, and in severe cases, seizures or loss of consciousness . Always handle chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Carbamates have a wide range of uses, from pesticides to pharmaceuticals , so there could be many potential avenues for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-methoxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-methoxy-2-methyl-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Uniqueness: N-Boc-1-methoxy-2-methyl-2-propanamine is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other protecting groups may not be as effective .

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUPUQCLEUNSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611687
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204707-34-6
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 60% NaH (635.7 mg, 15.89 mmol) in THF (10 ml) was cooled to 0° C. To the mixture was added a solution of 2-t-butoxycarbonylamino-2-methyl-1-propanol (1.5398 g, 8.14 mmol) in THF (5 ml) dropwise, and stirred for 1.5 hours. To the mixture was added a solution of methyl iodide (0.50 ml, 8.03 mmol) in THF (5 ml) dropwise at 0° C., and stirred for 2.5 hours. The reaction mixture was added to water and extracted three times with ethyl acetate. The extract was dried over MgSO4, concentrated and purified by silica gel chromatography (hexane/ethyl acetate=5/1-0/1) to give the title compound (422 mg; 26%).
Name
Quantity
635.7 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5398 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
26%

Synthesis routes and methods II

Procedure details

KOH (3.47 g, 61.82 mmol) was added to a solution of (2-Hydroxy-1,1-dimethyl-ethyl)-carbamic acid tert-butyl ester (Preparation 253, 3.9 g, 20.6 mmol) in 1,4-dioxane (30 mL) followed by the slow addition of dimethyl sulphate at room temperature. The mixture was further allowed to stir at room temperature for 48 hours. Reaction mass was filtered through a short pad of celite, washed with DCM (3×50 mL). The combined filtrate was washed with water (2×50 mL), brine (30 mL), dried over sodium sulphate and evaporated in vacuo to afford the title compound as yellow oil in 88% yield, 3.7 g.
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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